Weight Gain Liability: Significantly Lower Than Olanzapine
In a Cochrane systematic review and meta-analysis of randomized controlled trials, quetiapine was associated with significantly less weight gain compared to olanzapine [1].
| Evidence Dimension | Mean weight change from baseline |
|---|---|
| Target Compound Data | Quetiapine |
| Comparator Or Baseline | Olanzapine |
| Quantified Difference | WMD -2.81 kg (95% CI -4.38 to -1.24) favoring quetiapine |
| Conditions | Meta-analysis of 7 RCTs (n=1173) in schizophrenia patients |
Why This Matters
For procurement in long-term treatment settings, the 2.8 kg lower average weight gain with quetiapine directly impacts patient metabolic health and long-term cardiovascular risk management.
- [1] Komossa K, et al. Quetiapine versus other atypical antipsychotics for schizophrenia. Cochrane Database Syst Rev. 2010;(1):CD006625. View Source
